N-Terminal Acetyl Enables Direct Trypsin Cleavage
Ac-Lys-AMC contains an unprotected N-terminal acetyl group that is directly recognized and cleaved by trypsin, enabling its use as a direct substrate for trypsin activity assays. In contrast, the structurally similar compound Boc-Lys(Ac)-AMC (CAS 233691-67-3) features an N-terminal tert-butyloxycarbonyl (Boc) protecting group, which prevents direct trypsin recognition. Boc-Lys(Ac)-AMC requires a sequential two-step assay protocol involving initial HDAC-mediated deacetylation followed by trypsin digestion, fundamentally altering its utility profile [1]. This structural difference results in Ac-Lys-AMC being directly cleaved by trypsin (reported Kcat/Km for related substrates in the range of 60 to 110,000 M⁻¹ s⁻¹ depending on isozyme) [2], while Boc-Lys(Ac)-AMC is not directly cleaved by trypsin without prior deacetylation .
| Evidence Dimension | Susceptibility to direct trypsin cleavage |
|---|---|
| Target Compound Data | Directly cleaved; Kcat/Km range 60–110,000 M⁻¹ s⁻¹ (class inference from related acetylated AMC substrates) |
| Comparator Or Baseline | Boc-Lys(Ac)-AMC: Not directly cleaved; requires two-step assay with HDAC deacetylation followed by trypsin |
| Quantified Difference | Qualitative difference in assay workflow: direct single-step cleavage vs. sequential two-step protocol |
| Conditions | Trypsin enzyme assay; Boc-Lys(Ac)-AMC functional description |
Why This Matters
Procurement of Ac-Lys-AMC eliminates the need for secondary enzymatic steps in trypsin activity assays, reducing assay time and potential sources of error.
- [1] Glpbio. Ac-Lys-AMC Product Page. CAS: 156661-42-6. View Source
- [2] All Journals. Kinetic parameters for acetyl-Gly-Ala-(N(epsilon)-acetyl-Lys)-AMC hydrolysis. kcat range 0.006-2.8 s⁻¹; kcat/Km range 60-110000 M⁻¹ s⁻¹. View Source
